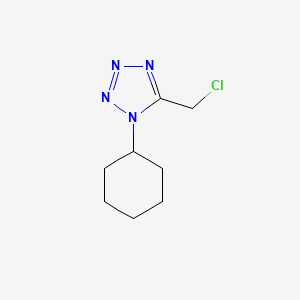

5-(chloromethyl)-1-cyclohexyl-1H-tetrazole

Description

BenchChem offers high-quality 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclohexyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFAKRBFJHGTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-32-3 | |

| Record name | 5-(chloromethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Kinetic and Thermodynamic Conundrum: Tetrazole Ring Stability in Chloroalkyl Derivatives

Executive Summary

This technical guide addresses a critical stability paradox in medicinal chemistry: the integration of the energetic, nucleophilic tetrazole ring with reactive chloroalkyl electrophiles. While 5-substituted 1H-tetrazoles serve as robust bioisosteres for carboxylic acids—crucial in the "Sartan" class of angiotensin II receptor blockers—the introduction of a chloroalkyl chain creates a "self-destruct" motif. This guide details the mechanistic pathways of degradation, specifically N-alkylation regioselectivity (N1 vs. N2) and intramolecular quaternization, and provides validated protocols for stability assessment.[1]

Part 1: Mechanistic Analysis of Instability

The Nucleophilic-Electrophilic Tension

The core instability of chloroalkyl tetrazoles arises from the coexistence of a nucleophile (the tetrazole ring nitrogens) and an electrophile (the carbon bearing the chlorine) within the same molecular architecture or in close proximity.

-

Acidity & Nucleophilicity: Tetrazoles exhibit a

of approximately 4.5–4.9, comparable to carboxylic acids.[1][2] In their deprotonated state (tetrazolate anion), the negative charge is delocalized, yet specific nitrogen atoms retain significant nucleophilic character.[1] -

The Chloroalkyl Threat: Alkyl chlorides are moderate electrophiles. Under thermal stress or in polar solvents, the tetrazole nitrogen can attack the chloroalkyl carbon. This results in quaternization , forming a tetrazolium salt.[1] These salts are often thermally unstable and hygroscopic, leading to ring cleavage or polymerization.[1]

Regioselectivity: N1 vs. N2 Alkylation

When a tetrazole interacts with a chloroalkyl group (either intermolecularly or intramolecularly), two isomers are possible.[1][3] Understanding this selectivity is vital for stabilizing the desired pharmacophore.

-

N2-Isomer (Thermodynamic): Generally the more stable isomer due to lesser steric hindrance and favorable electronic distribution. In non-polar or moderately polar solvents, the N2 product predominates.[1]

-

N1-Isomer (Kinetic): Often favored under kinetic control or specific steric constraints. However, N1-substituted tetrazoles are typically less stable and more prone to enzymatic degradation or thermal rearrangement.[1]

The "Scorpion" Mechanism (Intramolecular Cyclization)

If the chloroalkyl chain is of sufficient length (typically

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways between stable product formation and degradation via cyclization.

Figure 1: Reaction coordinate illustrating the bifurcation between stable N-alkylation isomers and the destructive intramolecular cyclization pathway.

Part 2: Stability Factors & Data

The stability of the tetrazole ring is not binary; it is a function of solvent polarity, temperature, and steric bulk.

Comparative Stability Data

The following table summarizes the stability profiles of tetrazole isomers and derivatives based on general kinetic data.

| Parameter | N1-Substituted Tetrazole | N2-Substituted Tetrazole | Chloroalkyl-Tetrazolium Salt |

| Thermodynamic Stability | Lower ( | Higher (Global Minimum) | Very Low (High Energy) |

| Dipole Moment | High (~5.0 D) | Low (~2.5 D) | Ionic (Extreme) |

| Melting Point Trend | Generally Higher (Stronger intermolecular forces) | Generally Lower | Decomposes before melting |

| Thermal Decomposition | Onset ~180°C | Onset ~220°C | Onset <150°C (Risk of explosion) |

| Hydrolytic Stability | Moderate | High | Low (Prone to ring opening) |

Solvent Effects[1]

-

Polar Aprotic (DMSO, DMF): These solvents stabilize the transition state for alkylation, accelerating the degradation of chloroalkyl derivatives via intermolecular quaternization.[1] Avoid storing solutions in DMSO for extended periods.

-

Non-Polar (Toluene, DCM): Suppress charge separation, kinetically stabilizing the chloroalkyl species against self-alkylation.[1]

Part 3: Experimental Protocols

Protocol: Forced Degradation & Stability Profiling

To validate the stability of a new chloroalkyl tetrazole derivative, a rigorous stress-testing protocol is required. This goes beyond standard ICH guidelines due to the energetic nature of the ring.

Reagents Required:

-

0.1 M HCl, 0.1 M NaOH[1]

-

30%

-

HPLC-grade Acetonitrile/Water

Step-by-Step Methodology:

-

Baseline Analysis: Dissolve 10 mg of the derivative in MeCN. Inject into HPLC (C18 column, Gradient 5-95% MeCN/Water + 0.1% Formic Acid). Record retention time (

) and UV spectrum. -

Acid/Base Stress:

-

Aliquot A: Add 1 mL 0.1 M HCl. Heat at 60°C for 4 hours.

-

Aliquot B: Add 1 mL 0.1 M NaOH. Heat at 60°C for 4 hours.

-

Rationale: Tetrazoles are generally stable to acid but can degrade in strong base via ring opening if electron-withdrawing groups are present.

-

-

Thermal Stress (Critical):

-

Place solid sample in a sealed glass vial. Heat at 80°C for 24 hours.

-

Analyze for "dimer" formation (intermolecular alkylation) via LC-MS. Look for

or

-

-

Data Interpretation:

-

If N1/N2 isomerization is observed (split peaks), the derivative is kinetically unstable.[1]

-

If a new polar peak appears early in the chromatogram, suspect hydrolysis of the C-Cl bond.

-

Protocol: Safety Assessment (DSC)

Before scaling up any chloroalkyl tetrazole synthesis, thermal hazard assessment is mandatory.[1]

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Sample: 2–5 mg of dried solid in a gold-plated high-pressure crucible (to contain

release). -

Ramp: 5°C/min from 30°C to 350°C.

-

Criteria:

-

Onset Temperature (

): Must be >100°C above the intended process temperature. -

Energy Release: If

J/g, the compound is classified as a potential explosive.[1] Chloroalkyl tetrazoles often show sharp exotherms due to simultaneous ring decomposition and alkyl halide elimination.

-

Visualization: Stability Testing Workflow

Figure 2: Decision tree for stability validation of tetrazole derivatives.

References

-

Palde, P. B., & Jamison, T. F. (2011).[1][4] Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Angewandte Chemie International Edition, 50(15), 3525–3528.[1][4][5] Link

-

Reynard, G., et al. (2022).[1][6] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091.[1][6] Link

-

Ding, X., et al. (2022).[1][7] Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate. Maximum Academic Press.[1][7] Link[1]

-

Ostrovskii, V. A., et al. (2024).[1] Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.[8] Russian Chemical Reviews. Link

-

BenchChem Technical Support. (2025). Regioselective Alkylation of 5-Substituted Tetrazoles. Link[1]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. Safe and efficient tetrazole synthesis in a continuous-flow microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) [maxapress.com]

- 8. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

Methodological & Application

Introduction: The Strategic Importance of 5-(Chloromethyl)tetrazoles

An In-Depth Guide to the Synthetic Utility of 5-(Chloromethyl)tetrazoles in Medicinal Chemistry

The tetrazole moiety is a cornerstone in modern medicinal chemistry, serving as a metabolically robust bioisostere for the carboxylic acid group.[1][2] This unique five-membered heterocyclic ring, rich in nitrogen, is a key component in numerous FDA-approved drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam.[1] Its favorable physicochemical properties, such as metabolic stability and the ability to participate in hydrogen bonding, have made it an invaluable scaffold in drug design.[3][4]

Among the diverse array of functionalized tetrazoles, 5-(chloromethyl)tetrazole stands out as a particularly versatile and reactive building block. The presence of a chloromethyl group at the 5-position provides a highly reactive electrophilic center, primed for nucleophilic substitution. This allows for the straightforward introduction of a wide variety of functional groups, enabling the rapid generation of diverse molecular libraries for lead optimization and structure-activity relationship (SAR) studies.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the mechanistic underpinnings, field-proven protocols, and strategic applications of nucleophilic substitution reactions involving 5-(chloromethyl)tetrazoles.

Part 1: The Reaction Mechanism - A Classic SN2 Pathway

The synthetic utility of 5-(chloromethyl)tetrazole is fundamentally rooted in its reactivity profile, which is dominated by the bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] Understanding this pathway is critical for experimental design and optimization.

Causality Behind the SN2 Preference:

-

Primary Carbon Center: The electrophilic carbon is a primary carbon (-CH₂Cl). This minimizes steric hindrance, providing clear access for the nucleophile to attack. Steric congestion is a major barrier to the SN2 pathway, making primary halides like this ideal substrates.[8]

-

Activated Electrophile: The tetrazole ring is strongly electron-withdrawing. This property inductively pulls electron density away from the chloromethyl group, creating a more pronounced partial positive charge (δ+) on the carbon atom. This electronic activation makes the carbon exceptionally susceptible to attack by electron-rich nucleophiles.[5]

-

Concerted, Single-Step Process: The SN2 reaction is a concerted process where the bond to the incoming nucleophile forms simultaneously as the bond to the chloride leaving group breaks.[6][7] This occurs through a "backside attack," where the nucleophile approaches the carbon atom at an angle of 180° to the carbon-chlorine bond.[5][8] This leads to a predictable inversion of stereochemistry if the carbon were a chiral center.

Caption: General SN2 mechanism on 5-(chloromethyl)tetrazole.

Part 2: Core Experimental Design & Self-Validating Protocols

A successful substitution reaction hinges on the careful selection of reagents and conditions. Each protocol is designed as a self-validating system, where predictable outcomes confirm the underlying chemical principles.

General Workflow

The experimental procedure for these reactions is robust and follows a consistent pattern, lending itself to parallel synthesis and library generation.

Caption: Standard experimental workflow for SN2 reactions.

Key Parameters & Justification

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) , Acetonitrile (ACN) , or Dimethyl sulfoxide (DMSO) are paramount.

-

Causality: These solvents effectively solvate the cation of the nucleophilic salt (e.g., Na⁺, K⁺) but do not strongly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction rate. Protic solvents (like water or ethanol) would form a hydrogen-bonding cage around the nucleophile, blunting its reactivity.

-

-

Base Selection: A non-nucleophilic base is often required.

-

For acidic nucleophiles (R-OH, R-SH, R₂-NH): A base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N) is used to deprotonate the nucleophile, generating the more potent anionic form (e.g., RO⁻, RS⁻).

-

For neutral nucleophiles (NaN₃, NaCN): A base is typically not required as the nucleophile is already anionic.

-

-

Temperature Control: Reactions are often initiated at room temperature and may be gently heated (e.g., 50-80 °C) to increase the reaction rate.[5]

-

Trustworthiness: Monitoring by Thin-Layer Chromatography (TLC) is essential. Over-heating can lead to side reactions or decomposition. The disappearance of the 5-(chloromethyl)tetrazole spot and the appearance of a new, more polar product spot validates reaction progress.

-

Part 3: Protocols for Key Nucleophile Classes

The following protocols provide a robust starting point for experimentation. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). 5-(chloromethyl)tetrazole is a reactive alkylating agent and should be handled with care.

Protocol 1: Synthesis of 5-(Azidomethyl)tetrazole (N-Nucleophile)

This protocol is foundational for creating precursors for "click chemistry" (Huisgen cycloaddition).

-

Materials:

-

5-(chloromethyl)tetrazole (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq)[9]

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 5-(chloromethyl)tetrazole in anhydrous DMF (approx. 0.5 M concentration).

-

To the stirred solution, add sodium azide in one portion.[9]

-

Stir the reaction mixture at room temperature (25 °C) for 4-6 hours.[9]

-

Self-Validation Checkpoint: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, slightly more polar spot should appear.

-

Upon completion, carefully pour the reaction mixture into a beaker of cold water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via column chromatography if necessary.

-

Protocol 2: Synthesis of a 5-(Arylthiomethyl)tetrazole (S-Nucleophile)

Thioether linkages are common in various bioactive molecules.

-

Materials:

-

5-(chloromethyl)tetrazole (1.0 eq)

-

Thiophenol (or desired thiol) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile (ACN)

-

-

Procedure:

-

To a stirred suspension of potassium carbonate in anhydrous ACN, add the thiophenol. Stir for 15-20 minutes at room temperature to facilitate the formation of the thiophenolate anion.

-

Add a solution of 5-(chloromethyl)tetrazole in ACN dropwise to the mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 3-5 hours.

-

Self-Validation Checkpoint: Monitor by TLC. Observe the disappearance of the starting materials. The product is typically UV-active.

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the product, which can be purified by recrystallization or chromatography.

-

Protocol 3: Synthesis of a 5-(Alkoxymethyl)tetrazole (O-Nucleophile)

This protocol follows the principles of the Williamson ether synthesis.

-

Materials:

-

5-(chloromethyl)tetrazole (1.0 eq)

-

Desired alcohol (e.g., ethanol, benzyl alcohol) (used as solvent or in excess)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

CAUTION: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.

-

In a flask, suspend NaH in anhydrous THF.

-

Cool the suspension to 0 °C (ice bath).

-

Slowly add the alcohol (1.1 eq) dropwise. Hydrogen gas will evolve. Stir until gas evolution ceases, indicating the formation of the sodium alkoxide.

-

Add a solution of 5-(chloromethyl)tetrazole in THF dropwise at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Self-Validation Checkpoint: Monitor by TLC until the starting chloride is consumed.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Perform a standard aqueous work-up by extracting with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

-

Part 4: Data Summary & Troubleshooting

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |

| N-Nucleophile | Sodium Azide (NaN₃) | None | DMF | 25 | 4-6 | High |

| Piperidine | K₂CO₃ | ACN | 60 | 3-5 | Good-Excellent | |

| S-Nucleophile | Thiophenol | K₂CO₃ | ACN | 50 | 3-5 | Excellent |

| Sodium thiomethoxide | None | DMF | 25 | 2-4 | High | |

| O-Nucleophile | Sodium Ethoxide | (pre-formed) | Ethanol/THF | 25-50 | 12-16 | Moderate-Good |

| Phenol | NaH | THF/DMF | 25-60 | 12-18 | Good | |

| C-Nucleophile | Sodium Cyanide (NaCN) | None | DMSO | 90 | 2-4 | Good |

Actual yields are substrate-dependent and require experimental optimization.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Poor nucleophile strength.2. Wet solvent or reagents.3. Insufficient temperature. | 1. Use a stronger base to fully deprotonate the nucleophile.2. Use anhydrous solvents; dry reagents thoroughly.3. Gradually increase reaction temperature, monitoring by TLC for decomposition. |

| Low Yield | 1. Incomplete reaction.2. Side reactions (e.g., elimination).3. Product loss during work-up. | 1. Increase reaction time or temperature.2. Use a less-hindered base; ensure temperature is not excessively high.3. Ensure correct pH during extraction; perform back-extraction of aqueous layers. |

| Multiple Products | 1. N-alkylation of the tetrazole ring.2. Over-alkylation of nucleophile.3. Impure starting materials. | 1. Use milder conditions (lower temp, weaker base). Control stoichiometry carefully.2. Use a 1:1 stoichiometry of electrophile to nucleophile.3. Purify starting materials before reaction. |

Conclusion

5-(Chloromethyl)tetrazole is a powerful and versatile electrophile for the construction of diverse molecular architectures. The reactions proceed reliably via an SN2 mechanism, which is favored by the primary nature of the electrophilic carbon and the strong electron-withdrawing effect of the tetrazole ring. By carefully selecting polar aprotic solvents, appropriate bases, and controlled temperatures, researchers can efficiently synthesize a vast array of 5-substituted methyltetrazoles. The protocols and guidelines presented here provide a solid, mechanistically-grounded framework for leveraging this key building block in the pursuit of novel therapeutics.

References

- Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane - Benchchem.

- Heravi, M. M., Fazeli, A., Oskooie, H. A., Beheshtiha, Y. S., & Valizadeh, H. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Synlett, 23(19), 2927-2930.

- Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions.

- Process for the production of 5-methyltetrazole. (1988). Google Patents.

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009).

- A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO.

- Regioselective and stereoselective route to N2-β-tetrazolyl unnatural nucleosides via SN2 reaction at the anomeric center of Hoffer's chlorosugar. (n.d.). ResearchGate.

- Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.

- Introduction to Nucleophilic Substitution Reactions. (2012, May 31). Master Organic Chemistry.

- How can 5-Chloromethyl-1H-tetrazole be synthesized more efficiently? (2022, December 26). Guidechem.

- Nucleophilic Substitution Reactions by Electron Transfer. (2002, December 12). Chemical Reviews.

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024, January 17). Life Chemicals.

- Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. (1998, June 1). Semantic Scholar.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.).

- Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane - Benchchem.

- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025, October 20). PMC.

- Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC.

- Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. (n.d.). MDPI.

- 5-Chloromethyl-2H-tetrazole | CAS 55408-11-2 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Regioselective and stereoselective route to N2-β-tetrazolyl unnatural nucleosides via SN2 reaction at the anomeric center of Hoffer's chlorosugar. (n.d.). Semantic Scholar.

- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC.

- SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (n.d.). CyberLeninka.

- Tetrazoles: A multi-potent motif in drug design. (2024, September 14). VU Research Repository.

- Process for the preparation of 5-substituted 1-alkyltetrazoles. (n.d.). Google Patents.

- The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (n.d.). eScholarship.

- Nucleophilic Aromatic Substitution Reactions of Novel 5-(2-Methoxyphenyl)tetrazole Derivatives with Organolithium Reagents. (n.d.). ACS Publications.

- The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry.

- 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. (2002). Bioorganic & medicinal chemistry.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chalcogen.ro [chalcogen.ro]

- 4. vuir.vu.edu.au [vuir.vu.edu.au]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Synthesis of 1-Cyclohexyl-5-(chloromethyl)tetrazole via Modified [3+2] Cycloaddition

This is a comprehensive Application Note and Protocol for the preparation of 1-cyclohexyl-5-(chloromethyl)tetrazole , designed for research and drug development professionals.

Abstract & Utility

1-Cyclohexyl-5-(chloromethyl)tetrazole is a high-value pharmacophore and synthetic intermediate. The 1,5-disubstituted tetrazole ring acts as a metabolically stable bioisostere for the cis-amide bond and carboxylic acids, improving the bioavailability and half-life of peptide mimics. The C5-chloromethyl group serves as a critical "functional handle," allowing for subsequent nucleophilic substitution (e.g., with amines, thiols, or alkoxides) to generate complex bioactive libraries.

This protocol details the regioselective synthesis of this target via a modified [3+2] cycloaddition (Huisgen-type) utilizing the Isocyanide-Acid Chloride route . Unlike direct alkylation of tetrazoles, which yields inseparable mixtures of 1,5- and 2,5-isomers, this method guarantees exclusive 1,5-regiochemistry.

Reaction Mechanism & Chemical Logic

The synthesis proceeds through a two-stage cascade.[1][2][3][4] It is not a concerted thermal [3+2] cycloaddition in the classic sense but rather a stepwise activation-cycloaddition sequence.

-

Activation (Imidoyl Chloride Formation): Cyclohexyl isocyanide acts as a nucleophile, attacking the electrophilic carbonyl of chloroacetyl chloride. This generates a highly reactive N-cyclohexyl-2-chloroacetimidoyl chloride intermediate.

-

[3+2] Cycloaddition: The azide source (TMSN

or NaN

Mechanistic Pathway Diagram[3]

Figure 1: Mechanistic pathway ensuring 1,5-regioselectivity via imidoyl chloride activation.

Experimental Protocol

Method: Isocyanide-Mediated Modified Ugi-Azide Synthesis. Scale: 10 mmol (scalable to 100 mmol).

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[5][6][7][8] | Amount (10 mmol) | Role |

| Cyclohexyl Isocyanide | 109.17 | 1.0 | 1.09 g (1.24 mL) | Core Scaffold (N1 Source) |

| Chloroacetyl Chloride | 112.94 | 1.0 | 1.13 g (0.80 mL) | Core Scaffold (C5 Source) |

| Azidotrimethylsilane (TMSN | 115.17 | 1.1 | 1.27 g (1.45 mL) | Azide Source (Dipole) |

| Acetonitrile (Dry) | - | Solvent | 20 mL | Polar Aprotic Solvent |

| Toluene | - | Solvent | 50 mL | Extraction/Workup |

Equipment:

-

Flame-dried 50 mL 2-neck round-bottom flask (RBF).

-

Inert gas line (Nitrogen or Argon).

-

Magnetic stir bar & plate.

-

Ice-water bath.[4]

-

Rotary evaporator.

Step-by-Step Methodology

Phase 1: Activation (Imidoyl Chloride Formation)

-

Setup: Purge the 50 mL RBF with nitrogen. Add Cyclohexyl Isocyanide (1.09 g, 10 mmol) and dry Acetonitrile (10 mL).

-

Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

-

Addition: Add Chloroacetyl Chloride (1.13 g, 10 mmol) dropwise over 5 minutes via syringe.

-

Observation: The solution may turn slightly yellow or cloudy, indicating the formation of the imidoyl chloride.

-

Critical Control: Maintain temperature < 5 °C to prevent self-polymerization of the isocyanide.

-

-

Equilibration: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 15 minutes.

Phase 2: [3+2] Cycloaddition

-

Azide Addition: Cool the mixture back to 0 °C. Add TMSN

(1.27 g, 11 mmol) dropwise. -

Reaction: Remove the ice bath and stir at RT for 12–24 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:3). The isocyanide spot (usually high R

) should disappear. -

Acceleration: If reaction is sluggish, heat to 40–50 °C for 4 hours.

-

Phase 3: Workup & Purification

-

Quench: Carefully add Methanol (5 mL) to quench excess TMSN

and TMSCl byproducts. Stir for 10 minutes. -

Concentration: Remove volatiles under reduced pressure (Rotovap) to yield a crude semi-solid.

-

Extraction: Redissolve the residue in Ethyl Acetate (30 mL) and wash with:

-

Saturated NaHCO

(2 x 15 mL) - Neutralizes acidic byproducts. -

Brine (1 x 15 mL).

-

-

Drying: Dry the organic layer over anhydrous Na

SO -

Crystallization: The crude product often solidifies. Recrystallize from Isopropyl Alcohol/Hexane or Toluene to obtain white needles.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1-cyclohexyl-5-(chloromethyl)tetrazole.

Analytical Data & Validation

To ensure the protocol was successful, compare your product against these standard metrics.

| Parameter | Expected Value | Notes |

| Physical State | White/Off-white Crystalline Solid | |

| Melting Point | 98–100 °C | Distinct from 1H-tetrazole precursors. |

| Yield | 75–85% | Lower yields indicate moisture contamination. |

| Diagnostic singlet at 4.80 ppm confirms -CH | ||

| C5 quaternary carbon appears ~150-155 ppm. |

Safety & Troubleshooting (E-E-A-T)

Safety Directives

-

Azide Hazard: While TMSN

is safer than NaN -

Venting: The reaction may release N

gas or trace HCl vapors. Do not seal the vessel completely; use a bubbler or balloon to relieve pressure.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in solvent hydrolyzed the acid chloride. | Use freshly distilled MeCN and flame-dry glassware. |

| Product is Oil | Residual solvent or impurities. | Triturate with cold Hexane or Diethyl Ether to induce crystallization. |

| Starting Material Remains | Incomplete activation. | Ensure the Isocyanide + Acid Chloride step stirs for at least 30 mins before adding Azide. |

References

-

Ugi, I., et al. (1961). Isonitriles. I. Preparation of Tetrazoles from Isonitriles and Acid Chlorides. Chemische Berichte.

-

Katritzky, A. R., et al. (2007).[10] Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis.

-

BenchChem Application Note. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.

-

PrepChem. Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. (Analogous Protocol).

-

Beilstein J. Org. Chem. (2024).[3][6][9] Synthesis of 1,5-disubstituted tetrazole hybrids via Ugi-azide.

Sources

- 1. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 2. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 3. BJOC - Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction [beilstein-journals.org]

- 4. CN1733743A - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]

- 8. A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Navigating Regioisomeric Impurities in Tetrazole Synthesis

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in tetrazole synthesis. The formation of regioisomers, particularly in the synthesis of N-substituted tetrazoles, is a frequent and often frustrating challenge. This guide provides in-depth troubleshooting advice, detailed analytical and purification protocols, and answers to frequently asked questions to help you control, analyze, and remove these critical impurities from your reaction mixtures.

Understanding the Challenge: The Origin of Regioisomers

The most common route to regioisomeric impurities is the alkylation or arylation of a 5-substituted-1H-tetrazole. The tetrazolate anion is an ambient nucleophile, meaning it has two nucleophilic nitrogen atoms (N1 and N2) that can attack an electrophile. This dual reactivity leads to the formation of a mixture of 1,5- and 2,5-disubstituted tetrazole regioisomers.[1][2] The ratio of these isomers is highly dependent on a variety of factors, making predictable and selective synthesis a significant challenge.[2]

The following diagram illustrates the formation of these two regioisomers from a 5-substituted-1H-tetrazole.

Caption: Formation of 1,5- and 2,5-disubstituted tetrazole regioisomers.

Troubleshooting Guide: From Prevention to Purification

This section is designed to help you diagnose and solve common issues related to regioisomeric impurities in your tetrazole synthesis.

Issue 1: My reaction produces an inseparable mixture of regioisomers.

Root Cause Analysis: The formation of regioisomeric mixtures is inherent to the alkylation of 5-substituted tetrazoles. The key is to influence the regioselectivity of the reaction to favor one isomer significantly over the other, which simplifies purification.

Preventative Strategies & Solutions:

-

Strategic Choice of Reaction Conditions: The regioselectivity of tetrazole alkylation is a complex interplay of steric and electronic effects, which can be manipulated by altering the reaction conditions.[2]

-

Solvent Polarity: The choice of solvent can dramatically influence the ratio of N1 to N2 alkylation. Aprotic polar solvents like DMF and DMSO often favor the formation of the 2,5-disubstituted isomer, while less polar solvents like THF or dioxane may favor the 1,5-isomer.

-

Nature of the Base and Counter-ion: The base used to deprotonate the tetrazole and the resulting counter-ion (e.g., Na+, K+, Cs+) can affect the nucleophilicity of the N1 and N2 positions. Experimenting with different bases (e.g., NaH, K2CO3, Cs2CO3) is recommended.

-

Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the thermodynamically more stable product.

-

Catalysts: The use of Lewis acids like Al(OTf)₃ or BF₃·Et₂O has been shown to direct alkylation towards the N2 position.

-

-

Consider the Nature of Your Reactants:

-

Steric Hindrance: Bulky substituents on the 5-position of the tetrazole ring or on the alkylating agent tend to favor the formation of the less sterically hindered N2 isomer.[2]

-

Electronic Effects: Electron-withdrawing groups on the 5-substituent can influence the electron density at the N1 and N2 positions, thereby affecting the site of alkylation.[2]

-

Issue 2: I've tried optimizing the reaction, but I still have a mixture of isomers. How can I separate them?

Solution: When preventative measures are insufficient, chromatographic separation is the most common and effective method for isolating tetrazole regioisomers.

Detailed Protocol: Column Chromatography for Regioisomer Separation

-

Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.

-

Solvent System Selection (Eluent): This is the most critical parameter. The goal is to find a solvent system that provides a sufficient difference in the retention factor (Rf) between the two isomers on a TLC plate.

-

Starting Point: A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone) is a good starting point.[1][3]

-

Optimization: Systematically vary the ratio of the solvents. If separation is still poor, try changing the polar solvent (e.g., from ethyl acetate to acetone or diethyl ether).

-

Additives: For acidic or basic tetrazoles, adding a small amount of an acid (e.g., 1% acetic acid) or a base (e.g., 1% triethylamine) to the eluent can improve peak shape and separation by suppressing ionization.[1]

-

| Substrate Type | Recommended Starting Solvent Systems | Notes |

| Neutral, non-polar tetrazoles | Hexanes:Ethyl Acetate (9:1 to 1:1) | A classic choice for many organic compounds. |

| Neutral, polar tetrazoles | Dichloromethane:Methanol (99:1 to 9:1) | Good for more polar compounds. |

| Acidic tetrazoles | Hexanes:Ethyl Acetate with 1% Acetic Acid | The acid suppresses deprotonation, leading to less tailing. |

| Basic tetrazoles | Dichloromethane:Methanol with 1% Triethylamine | The base neutralizes acidic sites on the silica gel. |

-

Column Packing and Loading:

-

Use the "slurry method" for packing the column to ensure a homogenous stationary phase.

-

Load your sample onto the column in a minimal amount of solvent, preferably the eluent, to ensure a narrow starting band.

-

-

Elution:

-

Run the column with the optimized solvent system.

-

Collect small fractions and analyze them by TLC to identify the pure fractions of each isomer.

-

Issue 3: How can I confirm the identity of my separated isomers?

Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between 1,5- and 2,5-disubstituted tetrazole regioisomers.[4][5]

Key Diagnostic Features in NMR:

-

¹H NMR: The chemical shift of the protons on the substituent attached to the nitrogen is highly informative. For example, in N-benzyl substituted tetrazoles, the benzylic protons (-CH₂-) of the 2,5-isomer typically appear further upfield (at a lower ppm value) compared to the corresponding protons of the 1,5-isomer.[6]

-

¹³C NMR: The chemical shift of the carbon atom in the tetrazole ring (C5) is also a key indicator. The C5 carbon of the 2,5-isomer is generally shifted downfield (to a higher ppm value) compared to the C5 carbon of the 1,5-isomer.[3][4]

Detailed Protocol: NMR Analysis of Tetrazole Regioisomers

-

Sample Preparation: Prepare a solution of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra for both isomers.

-

Analysis:

-

Identify the key signals corresponding to the substituent on the nitrogen and the C5 carbon of the tetrazole ring.

-

Compare the chemical shifts of these signals between the two isomers. A downfield shift in the C5 carbon signal and an upfield shift in the N-substituent proton signals are strong indicators of the 2,5-isomer.

-

Frequently Asked Questions (FAQs)

Q1: Can I use fractional crystallization to separate my tetrazole regioisomers?

A1: While fractional crystallization is a powerful purification technique for some classes of isomers, it can be challenging for tetrazole regioisomers due to their often similar polarities and crystal packing properties.[7] However, it is not impossible and may be worth exploring, especially if you have a large quantity of material. Success will depend on finding a solvent system where the two isomers have significantly different solubilities at a given temperature. This often requires extensive screening of various solvents and solvent mixtures.

Q2: My regioisomers have the same Rf value on TLC in every solvent system I've tried. What should I do?

A2: This is a common and difficult problem. Here are a few strategies to try:

-

Change the Stationary Phase: If you are using silica gel, try a different stationary phase like alumina (which can be acidic, basic, or neutral) or a reverse-phase C18 silica.[6]

-

Use a Different Chromatographic Technique: High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, often provides much higher resolution than standard column chromatography and may be able to separate your isomers.[8]

-

Chemical Derivatization: If all else fails, you could consider a chemical modification of the isomer mixture. If one isomer reacts differently or at a different rate than the other, you may be able to separate the derivatized product from the unreacted isomer, and then reverse the derivatization if possible. This is a more advanced and substrate-specific approach.

Q3: Are there any regioselective synthetic methods that can help me avoid this problem altogether?

A3: Yes, developing a regioselective synthesis is the most elegant solution. For the synthesis of 1,5-disubstituted tetrazoles, the Ugi-azide multicomponent reaction is a powerful and highly regioselective method.[9] For 2,5-disubstituted tetrazoles, methods involving the reaction of N-tosylhydrazones with tetrazoles have shown high regioselectivity for the N2 isomer.[6][10] Researching synthetic methods that are known to be regioselective for your desired isomer is a crucial first step in experimental design.

Q4: How can I monitor the progress of my column chromatography in real-time?

A4: The most common method is to collect fractions and analyze them by TLC. Spot a small amount of each fraction on a TLC plate, along with your starting material and a co-spot of the starting material and the fraction. This will allow you to see which fractions contain your desired product, any remaining starting material, and the other isomer.

The following workflow diagram summarizes the decision-making process for dealing with regioisomeric impurities in tetrazole synthesis.

Caption: Workflow for addressing regioisomeric impurities.

References

-

Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H. ResearchGate. Available at: [Link]

-

Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. Available at: [Link]

-

Synthesis of 2,5‐disubstituted tetrazoles. ResearchGate. Available at: [Link]

-

Fractional Crystallization. Chemie.de. Available at: [Link]

-

Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. Beilstein Archives. Available at: [Link]

-

Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. New Journal of Chemistry. Available at: [Link]

-

Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Organic Chemistry Portal. Available at: [Link]

-

Tetrazole regioisomers in the development of nitro group-containing antitubercular agents. MedChemComm. Available at: [Link]

-

Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. Available at: [Link]

-

An Improved Synthesis of 2,5-Disubstituted Tetrazoles. Thieme Gruppe. Available at: [Link]

-

Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Iraqi National Journal of Chemistry. Available at: [Link]

-

Synthesis of 1,5-disubstituted tetrazoles containing propargyl moiety. Sciforum. Available at: [Link]

-

Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. Beilstein Archives. Available at: [Link]

-

Tetrazole Regioisomers in the Development of Nitro Group-Containing Antitubercular Agents. The Royal Society of Chemistry. Available at: [Link]

-

Problem with tetrazole formation. Reddit. Available at: [Link]

-

Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. LinkedIn. Available at: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. hplc.eu [hplc.eu]

- 3. rheniumgroup.co.il [rheniumgroup.co.il]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

- 6. researchgate.net [researchgate.net]

- 7. rcprocess.se [rcprocess.se]

- 8. Chromatography [chem.rochester.edu]

- 9. Electron attachment to tetrazoles: The influence of molecular structure on ring opening reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

Technical Support Center: Safe Handling of Azide Reagents in Tetrazole Synthesis

Mission Statement: Welcome to the Azide Chemistry Safety Support Center. This guide is designed for researchers and process chemists synthesizing tetrazoles via [3+2] cycloaddition. Our goal is to bridge the gap between synthetic utility and process safety, ensuring that the formation of the tetrazole pharmacophore does not compromise the operator's well-being.

Module 1: Reagent Selection & Critical Incompatibilities

Overview:

The choice of azide source dictates your safety engineering controls. While Sodium Azide (

Technical Comparison: Azide Sources

| Feature | Sodium Azide ( | Trimethylsilyl Azide ( | Organic Azides ( |

| Physical State | Solid (Crystalline) | Liquid | Liquid/Solid |

| Shock Sensitivity | High (esp.[1] with metals) | Low | Varies (High if C/N ratio < 3) |

| Thermal Stability | Decomposes >275°C | Distillable (mild heat) | Exothermic decomposition |

| Primary Hazard | Hydrolysis to | Shock/Friction detonation | |

| Solvent Constraint | NO Halogenated Solvents | Compatible with organics | Compatible with organics |

CRITICAL WARNING: The Dichloromethane Trap

Issue: Users often attempt to perform biphasic reactions or extractions using Dichloromethane (DCM) and Sodium Azide.

Hazard:

Module 2: Reaction Execution & Process Control

Context:

Tetrazole synthesis from nitriles typically requires activation by a Lewis acid (e.g.,

Workflow Visualization: Reaction Safety Logic

Caption: Decision logic for preventing Diazidomethane formation and managing HN3 evolution during tetrazole synthesis.

Troubleshooting: "The Headspace is acidic"

Symptom: Wet pH paper placed in the reactor headspace turns red.

Cause: Formation of Hydrazoic Acid (

-

Do NOT open the reactor.

-

Cool the reaction to <0°C immediately to increase

solubility and reduce vapor pressure. -

Purge headspace with Nitrogen into a scrubber containing 20% NaOH (to neutralize

back to

Module 3: Work-up & Quenching Protocol

Overview: The most dangerous phase is often the work-up, where unreacted azide is handled. The "Nitrite Quench" is the industry standard for aqueous waste, but the order of addition is lethal if reversed.

Standard Operating Procedure: Nitrous Acid Quench

Reaction:

Step-by-Step Protocol:

-

Preparation: Place the aqueous azide waste in a 3-neck flask in a fume hood. Ensure open ventilation (NO gas is toxic).[1][5][6]

-

Step A (The Nitrite): Add 20% aqueous Sodium Nitrite (

).[1][7][5][6] Use a 40% excess relative to the estimated azide mass.-

Why? You must have the oxidant present before acidification.

-

-

Step B (The Acid): Slowly add 20% Sulfuric Acid (

) via addition funnel.[1][5] -

Validation: Test solution with Starch-Iodide paper.

Visual Guide: The Quenching Pathway

Caption: The Nitrous Acid quenching workflow. Note the critical requirement to add Nitrite before Acid.[7][5][6]

Module 4: Emergency Response & FAQs

Q: I spilled solid Sodium Azide on the bench. How do I clean it?

A:

-

Do NOT use a metal spatula. Metal contact (especially Copper, Lead, Brass) forms heavy metal azides, which are primary explosives (shock sensitive).[1][7]

-

Wet Wipe Method: Gently cover the spill with a paper towel dampened with pH 10 buffer or dilute NaOH. This prevents dust inhalation and keeps the azide as the stable salt.

-

Disposal: Scoop up the wet material with a plastic scoop into a plastic container.

Q: Can I use Copper tubing for my flow reactor or waste line?

A: Absolutely NOT. Copper(I) Azide is a detonator. Even trace amounts of azide in waste streams can react with copper plumbing traps to form explosive deposits.[1]

-

Solution: Use PTFE (Teflon), PFA, or glass tubing only.

-

Catalysis: If performing CuAAC (Click Chemistry), use accelerating ligands (e.g., TBTA) to stabilize the Copper(I) species and prevent the formation of "naked" copper azide [3].

Q: What are the medical symptoms of Azide exposure?

A: Sodium Azide is a potent Cytochrome c Oxidase inhibitor , similar to Cyanide.

-

Symptoms: Hypotension (rapid drop in blood pressure), headache, palpitations, and dyspnea.

-

First Aid: Move to fresh air immediately. Do not perform mouth-to-mouth (risk of contamination). Seek emergency medical attention; treatment often mirrors cyanide poisoning protocols.

References

-

Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion.[1][9] Organic Process Research & Development. [Link]

-

University of Wisconsin-Madison. (2024). Safe Handling of Sodium Azide.[1][7][3][5][8] Environment, Health & Safety.[1][7][3][9] [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[10][11] Chemical Reviews. [Link]

-

Gutmann, B., et al. (2010).[12] Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.[2][4] Angewandte Chemie International Edition.[12] [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

- 1. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. akjournals.com [akjournals.com]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 5-substituted 1H-tetrazoles from nitriles and hydrazoic acid by using a safe and scalable high-temperature microreactor approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of Cyclohexyl Tetrazoles: A Comparative Technical Guide

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of cyclohexyl-substituted tetrazoles. It focuses on differentiating the 1,5-disubstituted (the "Product" of interest in many pharmaceutical intermediates) from its key alternatives: the 2,5-disubstituted isomer and aromatic analogs .

Executive Summary & Comparison Scope

Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.

Cyclohexyl tetrazoles are critical bioisosteres for carboxylic acids in drug development (e.g., cilostazol intermediates). However, their analysis is complicated by regioisomerism (1,5- vs. 2,5-substitution) and ring instability .

This guide compares the fragmentation dynamics of 1-Cyclohexyl-5-alkyl tetrazoles against their primary analytical confounders.

The Core Comparison Matrix

| Feature | 1,5-Cyclohexyl Tetrazole (Target) | 2,5-Cyclohexyl Tetrazole (Alternative) | Phenyl Tetrazole Analog (Reference) |

| Primary Loss (ESI+) | Azide Radical ( | Nitrogen ( | |

| Intermediate Ion | Carbodiimide / Imine cation | Nitrile Imine (Reactive 1,3-dipole) | Nitrile Imine (Stabilized) |

| Ring Stability | Moderate (Steric strain at N1) | Low (Thermally labile) | High (Resonance stabilized) |

| Diagnostic Peak | Dominant | Dominant | |

| Cyclohexyl Fate | Retention on fragment or loss as | Often lost as | Stable Phenyl retention |

Mechanistic Expertise: Causality of Fragmentation

Why do isomers fragment differently?

The mass spectral behavior of tetrazoles is dictated by the Azide-Tetrazole Equilibrium and the stability of the resulting intermediate ions.

A. The 2,5-Isomer: The "Nitrile Imine" Pathway

The 2,5-disubstituted tetrazoles are analytically distinct because they readily undergo Retro-1,3-Dipolar Cycloaddition .

-

Trigger: Ionization weakens the

bond. -

Event: Expulsion of molecular nitrogen (

, 28 Da). -

Result: Formation of a Nitrile Imine cation (

).

B. The 1,5-Isomer: The "Carbodiimide" Pathway

The 1,5-disubstituted tetrazoles (sterically crowded by the adjacent cyclohexyl and alkyl groups) favor a different route.

-

Trigger: Protonation often occurs at

. -

Event: Cleavage of

and -

Result: Loss of

(43 Da) to form a Carbodiimide ion (-

Differentiation: While 1,5-isomers can lose

, the ratio of

-

C. The Cyclohexyl Factor: Ring Contraction & Elimination

Unlike phenyl rings, the cyclohexyl group is non-aromatic and flexible.

-

McLafferty-like Rearrangement: If the

position holds the cyclohexyl group, a hydrogen transfer from the cyclohexyl ring to the tetrazole nitrogen can trigger the neutral loss of Cyclohexene ( -

Diagnostic Ion: The presence of m/z 83 (

) indicates the cyclohexyl group has detached as a cation, common in EI modes or high-energy CID.

Visualization of Signaling Pathways

The following diagrams illustrate the divergent fragmentation pathways for the isomers.

Diagram 1: 1,5-Cyclohexyl Tetrazole Fragmentation (The "Product")

Caption: Path A (Red) dominates in 1,5-isomers yielding carbodiimides. Path B (Green) is specific to N-alkyl groups like cyclohexyl.

Diagram 2: 2,5-Cyclohexyl Tetrazole Fragmentation (The "Alternative")

Caption: 2,5-isomers are characterized by the rapid and dominant loss of N2, forming the Nitrile Imine ion.

Experimental Protocol: Self-Validating Differentiation Workflow

This protocol ensures trustworthy identification of the cyclohexyl tetrazole regioisomers using LC-MS/MS.

Objective: Distinguish 1-cyclohexyl (1,5) from 2-cyclohexyl (2,5) isomers in a reaction mixture.

Step 1: Sample Preparation

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

-

Reasoning: Formic acid promotes protonation (

) essential for ESI+. Avoid ammonium buffers if possible to prevent adduct clutter.

-

-

Concentration: 1 µg/mL.

Step 2: LC-MS/MS Parameters (ESI Positive Mode)

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: Variable Stepping (20V, 40V, 60V).

-

Self-Validating Logic: 2,5-isomers are more labile. At lower cone voltages (20V), 2,5-isomers may already show significant

in-source fragmentation, whereas 1,5-isomers often remain as intact

-

Step 3: Collision Induced Dissociation (CID)

-

Precursor: Select

(e.g., m/z 237 for 1-cyclohexyl-5-phenyltetrazole). -

Collision Energy (CE): Ramp 10–50 eV.

-

Data Acquisition:

-

Monitor Transition A:

(Loss of -

Monitor Transition B:

(Loss of -

Monitor Transition C:

(Cyclohexyl cation).

-

Step 4: Data Interpretation (The Decision Matrix)

Calculate the Fragmentation Ratio (FR) :

| Observed Metric | Conclusion | Mechanism |

| FR > 10 | 2,5-Isomer | Dominant Nitrile Imine formation. |

| FR < 2 | 1,5-Isomer | Competitive Carbodiimide formation. |

| High m/z 83 | N-Cyclohexyl present | Verifies cyclohexyl is on Nitrogen, not Carbon. |

References

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-substituted-1H-tetrazole by electrospray ionization tandem mass spectrometry.

-

National Institutes of Health (PMC). (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles.

-

Chemistry Stack Exchange. (2021). Difference of spectra of EI-MS and ESI-MS/MS.

-

Nanomedicine Research Journal. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents.

-

Wikipedia. 1,3-Dipolar cycloaddition (Mechanistic background for tetrazole fragmentation).

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. A photoinducible 1,3-dipolar cycloaddition reaction for rapid, selective modification of tetrazole-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Light-initiated 1,3-dipolar cycloaddition between dehydroalanines and tetrazoles: application to late-stage peptide and protein modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. lifesciencesite.com [lifesciencesite.com]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

A Senior Application Scientist's Guide to Distinguishing 1,5- and 2,5-Disubstituted Tetrazole Isomers

For researchers, medicinal chemists, and professionals in drug development, the tetrazole moiety is a cornerstone of modern molecular design. Its utility as a bioisostere for carboxylic acids and its inherent metabolic stability make it a privileged scaffold. However, the synthesis of disubstituted tetrazoles frequently yields a mixture of 1,5- and 2,5-regioisomers. The distinct spatial arrangement of substituents in these isomers can lead to profound differences in their pharmacological and physicochemical properties. Consequently, unambiguous structural elucidation is not merely an academic exercise but a critical step in the development of novel therapeutics and functional materials.

This guide provides an in-depth comparison of the primary analytical techniques for reliably distinguishing between 1,5- and 2,5-disubstituted tetrazole isomers. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by experimental data and detailed protocols.

The Challenge: Isomeric Ambiguity

The alkylation or arylation of 5-substituted 1H-tetrazoles is a common route to disubstituted derivatives. However, the tetrazolate anion is an ambident nucleophile, meaning that the incoming electrophile can attack at either the N1 or N2 position, leading to the formation of 1,5- and 2,5-isomers, respectively. The ratio of these isomers is influenced by factors such as the nature of the substituent at the 5-position, the electrophile, the solvent, and the counter-ion.[1][2] This often necessitates robust analytical methods to differentiate and characterize the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful and readily accessible tool for isomer differentiation in solution. The chemical shifts of the nuclei within and attached to the tetrazole ring are highly sensitive to the electronic environment, which differs significantly between the 1,5- and 2,5-isomers.

¹H and ¹³C NMR Spectroscopy: Key Chemical Shift Differences

A consistent trend observed in the ¹³C NMR spectra is the chemical shift of the carbon atom within the tetrazole ring (C5). In 2,5-disubstituted tetrazoles , the C5 carbon is typically deshielded and resonates at a higher chemical shift (further downfield) compared to the corresponding 1,5-isomer .[3] This is a reliable diagnostic marker.

For the substituent attached to the nitrogen, the chemical shifts of the protons and carbons directly bonded to the tetrazole ring also show characteristic differences. For instance, in N-alkylated tetrazoles, the α-protons and α-carbons of the alkyl group in the 2,5-isomer often appear at a different chemical shift compared to the 1,5-isomer.[4]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for Representative Tetrazole Isomers

| Compound Pair | Isomer | Substituent Proton (δ, ppm) | Tetrazole Carbon (C5) (δ, ppm) |

| 1-Benzyl-5-phenyltetrazole vs. 2-Benzyl-5-phenyltetrazole | 1,5- | ~5.6-5.8 (CH₂) | ~154-156 |

| 2,5- | ~5.8-6.0 (CH₂) | ~164-166 | |

| 1-Methyl-5-phenyltetrazole vs. 2-Methyl-5-phenyltetrazole | 1,5- | ~4.1-4.3 (CH₃) | ~153-155 |

| 2,5- | ~4.3-4.5 (CH₃) | ~163-165 |

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.

¹⁵N NMR Spectroscopy: The Unambiguous Differentiator

Due to the presence of four nitrogen atoms, ¹⁵N NMR spectroscopy is an exceptionally powerful technique for tetrazole isomer identification. The large chemical shift range of ¹⁵N NMR (approximately 900 ppm) provides excellent signal dispersion, often allowing for the resolution and assignment of all four nitrogen signals in the tetrazole ring. The chemical shifts of the nitrogen atoms are exquisitely sensitive to their position and bonding within the ring, making the ¹⁵N NMR spectrum a unique fingerprint for each isomer.[5][6]

General ¹⁵N NMR Chemical Shift Trends:

-

1,5-Disubstituted Tetrazoles: The nitrogen atom bearing the substituent (N1) is typically shielded, while the other three nitrogens have distinct chemical shifts.

-

2,5-Disubstituted Tetrazoles: The substituted nitrogen (N2) is generally deshielded compared to the N1 in the 1,5-isomer. The symmetry of the 2,5-isomer can sometimes lead to fewer unique nitrogen signals depending on the substituents.

The combination of ¹H, ¹³C, and ¹⁵N NMR data, often supplemented with 2D NMR experiments, provides a robust and definitive method for isomer assignment.

2D NMR Techniques: Confirming Connectivity

When 1D NMR spectra are ambiguous, 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive structural proof.

-

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For a substituent on the tetrazole ring, an HMBC experiment can show a correlation between the protons of the substituent and the C5 carbon of the tetrazole ring, confirming the C-substituent bond. Similarly, correlations between the protons on the N-substituent and the tetrazole ring carbons can establish the N-substituent connectivity.

-

NOESY: This technique identifies protons that are close in space. For the 1,5-isomer, a NOESY experiment can show a through-space correlation between the protons of the substituent at N1 and the protons of the substituent at C5, provided they are sterically proximal. Such a correlation would be absent in the 2,5-isomer where the substituents are further apart.[7]

Caption: Workflow for tetrazole isomer differentiation using NMR spectroscopy.

Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry provides the molecular weight of the synthesized compounds and, crucially, offers structural information through the analysis of their fragmentation patterns. The position of the substituents in 1,5- and 2,5-disubstituted tetrazoles influences the stability of the molecular ion and directs the fragmentation pathways.

A general observation in electrospray ionization (ESI) mass spectrometry is that protonated tetrazoles tend to lose a molecule of hydrazoic acid (HN₃) in positive ion mode, while deprotonated tetrazoles often eliminate a molecule of dinitrogen (N₂) in negative ion mode.[7][8]

Under electron ionization (EI), the fragmentation is often more extensive and can be highly diagnostic.

Table 2: Characteristic Mass Spectrometry Fragmentation of Tetrazole Isomers

| Isomer Type | Ionization Mode | Primary Fragmentation Pathway | Key Fragment Ions |

| 1,5-Disubstituted | EI (+) | Ring cleavage, often with loss of N₂ and subsequent fragmentation of the substituent.[9] | [M - N₂]⁺, fragments from the N1 and C5 substituents. |

| 2,5-Disubstituted | EI (+) | Often more stable molecular ion; fragmentation may be initiated by cleavage of the substituent bonds. | [M]⁺, fragments corresponding to the individual substituents. |

| Both Isomers | ESI (+) | Loss of hydrazoic acid.[8] | [M+H - HN₃]⁺ |

| Both Isomers | ESI (-) | Loss of dinitrogen.[7][8] | [M-H - N₂]⁻ |

It is important to note that the specific fragmentation pathways are highly dependent on the nature of the substituents. Therefore, a comparative analysis of the mass spectra of both purified isomers is the most reliable approach.

Caption: Simplified representation of differing MS fragmentation pathways.

X-ray Crystallography: The Definitive Answer

When single crystals of sufficient quality can be obtained, X-ray crystallography provides an unambiguous and definitive determination of the molecular structure, including the precise location of each atom and the connectivity of the substituents.[10] This technique is the gold standard for isomer differentiation and is often used to validate the assignments made by spectroscopic methods.

The crystal structure reveals key geometric parameters, such as bond lengths, bond angles, and torsion angles, which can provide insights into the electronic and steric properties of the molecule. For example, the planarity of the tetrazole ring and the orientation of the substituents can be precisely determined.

The Cambridge Structural Database (CSD) is an excellent resource for finding published crystal structures of tetrazole isomers, which can be used as reference data.[4][11][12][13]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified tetrazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add an appropriate internal standard (e.g., tetramethylsilane, TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

-

1D NMR Acquisition (¹H and ¹³C):

-

Acquire a ¹H NMR spectrum to assess purity and obtain proton chemical shifts and coupling constants.

-

Acquire a ¹³C{¹H} NMR spectrum to determine the chemical shifts of the carbon atoms, paying close attention to the C5 carbon of the tetrazole ring.

-

-

¹⁵N NMR Acquisition (Optional but Recommended):

-

If available, acquire a ¹⁵N NMR spectrum. This can often be done using a ¹H-¹⁵N HMBC experiment for enhanced sensitivity.

-

-

2D NMR Acquisition (if necessary):

-

Acquire a ¹H-¹³C HMBC spectrum to establish long-range correlations and confirm connectivity.

-

Acquire a ¹H-¹H NOESY spectrum to identify through-space interactions between substituents.

-

-

Data Analysis:

-

Process and analyze the spectra, comparing the chemical shifts and correlation patterns to known trends for 1,5- and 2,5-disubstituted tetrazoles.

-

Protocol 2: Mass Spectrometric Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the purified isomer in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the electrospray ionization source.

-

Acquire mass spectra in both positive and negative ion modes to observe the characteristic losses of HN₃ and N₂, respectively.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and observe the daughter ions.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample into the electron ionization source (often via a direct insertion probe or GC inlet).

-

Acquire the mass spectrum and analyze the fragmentation pattern.

-

-

Data Analysis:

-

Compare the fragmentation patterns of the two isomers, looking for the characteristic differences outlined in Table 2.

-

Protocol 3: X-ray Crystallography

-

Crystal Growth:

-

Grow single crystals of the purified isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain accurate atomic coordinates and geometric parameters.

-

-

Structure Analysis:

-

Visualize the crystal structure to confirm the connectivity and unambiguously assign the isomer.

-

Conclusion

The differentiation of 1,5- and 2,5-disubstituted tetrazole isomers is a critical aspect of research and development in fields that utilize these important heterocyclic compounds. A multi-technique approach, leveraging the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides the most robust and reliable means of structural elucidation. By carefully applying the principles and protocols outlined in this guide, researchers can confidently assign the correct isomeric structures, ensuring the integrity of their scientific findings and the advancement of their respective fields.

References

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 14(10), 1839-1865. [Link]

-

Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CHEMICAL PROBLEMS OF THE DEVELOPMENT OF NEW MATERIALS AND TECHNOLOGIES, 10-35. [Link]

-

Subbotina, M. O., Klyuev, M. V., Eltsov, O. S., & Rusinov, V. L. (2022). 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines. The Journal of Organic Chemistry, 87(1), 179–188. [Link]

-

Cambridge Crystallographic Data Centre. (2023). CCDC 1962317: Experimental Crystal Structure Determination. [Link]

-

University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

-

Cambridge Crystallographic Data Centre. (2024). CCDC 2326861: Experimental Crystal Structure Determination. [Link]

-

Cambridge Crystallographic Data Centre. (2022). CCDC 2130342: Experimental Crystal Structure Determination. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. International Journal of the Physical Sciences, 7(33), 5325-5331. [Link]

-

University of the Basque Country. (n.d.). Basic 2D NMR experiments. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Complex NMR experiments: 2D, selective, etc.. [Link]

-

Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]

-

Oliveira, A. S., Reva, I., & Fausto, R. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Molecules, 26(11), 3249. [Link]

-

Jones, P. G. (2011). X-Ray Crystallography of Chemical Compounds. In X-Ray Crystallography. IntechOpen. [Link]

-

Klapötke, T. M., Krumm, B., & Stierstorfer, J. (2014). 15 N NMR spectra of 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole (6) and 5-(5-nitro-2H-1,2,3-triazol-4-yl)-1H-tetrazole (7) in DMSO-d 6 at room temperature. New Journal of Chemistry, 38(10), 4886-4894. [Link]

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

-

Cambridge Crystallographic Data Centre. (2021). CCDC 2047783: Experimental Crystal Structure Determination. [Link]

-

The University of Aberdeen. (2016). Experimental Crystal Structure Determination. [Link]

-

Liu, Z., Chen, M., & Yang, S. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

Rusinov, V. L., Eltsov, O. S., & Chupakhin, O. N. (2019). 15N-Labeled tetrazoloazines in investigation of the azido-tetrazole equilibrium. Russian Chemical Reviews, 88(11), 1227–1243. [Link]

-

Abdul Hussein, N. M. (2017). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity (Master's thesis, University of Babylon). [Link]

-

Gryl, M., & Jelsch, C. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 640. [Link]

-

Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64965, (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). [Link]

-

Al-Hourani, B. J., Al-Adhami, K. H., Al-Qudah, M. A., & Al-Zoubi, R. M. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(19), 6296. [Link]

-

Chen, J., Li, J., & Zhang, X. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6537. [Link]

-

Al-Ghorbani, M., Jasim, H. A., & Al-Masoudi, N. A. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Crystals, 13(5), 785. [Link]

-

Barth, A., Zeman, J., & Waclawska, I. (2021). Mass spectrometry-based structure elucidation. Fragmentation mass spectra of the different fluorophores. Physical Chemistry Chemical Physics, 23(3), 1693-1703. [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. nanomedicine-rj.com [nanomedicine-rj.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pure.nitech.ac.jp [pure.nitech.ac.jp]